molecular formula C20H29NO5S B10910066 Diethyl 5-[(3-cyclohexylpropanoyl)amino]-3-methylthiophene-2,4-dicarboxylate

Diethyl 5-[(3-cyclohexylpropanoyl)amino]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B10910066
M. Wt: 395.5 g/mol
InChI Key: UFDLHCAKLARFQQ-UHFFFAOYSA-N
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Description

DIETHYL 5-[(3-CYCLOHEXYLPROPANOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring substituted with amino, methyl, and carboxylate groups, as well as a cyclohexylpropanoyl moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

The synthesis of DIETHYL 5-[(3-CYCLOHEXYLPROPANOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the amino group: This step typically involves the use of amination reactions, where an amine source is reacted with the thiophene ring.

    Attachment of the cyclohexylpropanoyl group: This can be done through acylation reactions, where the thiophene ring is treated with a cyclohexylpropanoyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylate groups with ethanol to form the diethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

DIETHYL 5-[(3-CYCLOHEXYLPROPANOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the thiophene ring.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

DIETHYL 5-[(3-CYCLOHEXYLPROPANOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic materials and pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It is used in the development of specialty chemicals and materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of DIETHYL 5-[(3-CYCLOHEXYLPROPANOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

DIETHYL 5-[(3-CYCLOHEXYLPROPANOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can be compared with other similar compounds, such as:

    DIETHYL 5-AMINO-3-METHYL-2,4-THIOPHENEDICARBOXYLATE: This compound lacks the cyclohexylpropanoyl group, which may result in different chemical and biological properties.

    DIMETHYL 5-[(3-CYCLOHEXYLPROPANOYL)AMINO]ISOPHTHALATE: This compound has a similar structure but with different ester groups, which may affect its reactivity and applications.

    DIETHYL 2,6-DIMETHYL-4-(4-(2-SUBSTITUTED AMINO-2-OXOETHOXY)PHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATES: These compounds have a different core structure but share some functional groups, leading to potential similarities in their chemical behavior and applications.

The uniqueness of DIETHYL 5-[(3-CYCLOHEXYLPROPANOYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE lies in its specific combination of functional groups and the resulting chemical properties, which make it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H29NO5S

Molecular Weight

395.5 g/mol

IUPAC Name

diethyl 5-(3-cyclohexylpropanoylamino)-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C20H29NO5S/c1-4-25-19(23)16-13(3)17(20(24)26-5-2)27-18(16)21-15(22)12-11-14-9-7-6-8-10-14/h14H,4-12H2,1-3H3,(H,21,22)

InChI Key

UFDLHCAKLARFQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CCC2CCCCC2

Origin of Product

United States

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